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8-Azidoadenosine - 4372-67-2

8-Azidoadenosine

Catalog Number: EVT-252885
CAS Number: 4372-67-2
Molecular Formula: C10H12N8O4
Molecular Weight: 308.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Adenosine

  • Compound Description: Adenosine is a purine nucleoside composed of a molecule of adenine attached to a ribose sugar molecule (ribofuranose) moiety via a β-N9-glycosidic bond. It plays a vital role in various biochemical processes, including energy transfer as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) and signal transduction as cyclic adenosine monophosphate (cAMP). []
  • Relevance: Adenosine is the natural analog of 8-azidoadenosine. 8-Azidoadenosine acts as a photoaffinity label by mimicking adenosine's binding to target proteins. []

8-Azidoadenosine 5'-Triphosphate (8-N3ATP)

  • Compound Description: 8-N3ATP is a photoreactive analog of adenosine triphosphate (ATP) that has been widely used to study ATP-binding sites in various proteins. [, ]
  • Relevance: 8-N3ATP and 8-azidoadenosine share the same photoreactive azide group at the 8 position of the adenine ring. The primary difference lies in the phosphate group at the 5' position of the ribose sugar, where 8-N3ATP has three phosphate groups, making it a closer structural analog to ATP. [, ]

8-Azidoadenosine 3',5'-Cyclic Monophosphate (8-N3cAMP)

  • Compound Description: 8-N3cAMP serves as a photoaffinity labeling agent for studying cAMP-binding sites in various proteins. [, ]
  • Relevance: Similar to 8-azidoadenosine, 8-N3cAMP possesses the photoreactive azide group at the 8 position. The key difference is the cyclic phosphate group bridging the 3' and 5' positions of the ribose sugar in 8-N3cAMP, making it structurally similar to cAMP. [, ]

8-Azidoadenosine 5'-Diphosphate (8-N3ADP)

  • Compound Description: 8-N3ADP is a photoaffinity analog of adenosine diphosphate (ADP) used to study ADP-binding sites in proteins. []
  • Relevance: 8-N3ADP shares the same photoreactive azide group at the 8 position as 8-azidoadenosine but differs in the number of phosphate groups at the 5' position, having two instead of three in ATP. []

2',3',4'-O-(2,4,6-Trinitrophenyl)-8-Azidoadenosine Triphosphate (TNP-8N3-ATP)

  • Compound Description: TNP-8N3-ATP is a photoaffinity analog of ATP with a trinitrophenyl group attached to the ribose moiety, increasing its binding affinity for certain proteins. []
  • Relevance: Like 8-azidoadenosine, TNP-8N3-ATP utilizes the photoreactive azide group at the 8 position for covalent binding. The added trinitrophenyl group enhances binding affinity, allowing for more efficient labeling of specific ATP-binding sites. []

8-Azido-1,N6-Ethenoadenosine 5'-Triphosphate (8-Azido-1,N6-ethenoATP)

  • Compound Description: 8-Azido-1,N6-ethenoATP is a photoreactive ATP analog with modifications at the 1 and N6 positions of the adenine ring, making it useful for studying specific ATP-binding sites. []

8-N3-3'(2')-O-Biotinyl-8-Azidoadenosine 5'-Triphosphate (8-N3-3'(2')-O-biotinyl-8-N3ATP)

  • Compound Description: This photoreactive ATP analog contains a biotin molecule attached to the ribose ring, allowing for affinity purification of labeled proteins using streptavidin-based systems. []
  • Relevance: Sharing the same photoreactive azide group at the 8 position as 8-azidoadenosine, this analog offers the added advantage of biotin-streptavidin affinity purification, facilitating the isolation and identification of labeled proteins. []

8-Azidoguanosine 5'-Triphosphate (8-N3GTP)

  • Compound Description: 8-N3GTP is a photoreactive analog of guanosine triphosphate (GTP) used to study GTP-binding sites in proteins. []

8-Azidoguanosine 3',5'-Cyclic Monophosphate (8-N3cGMP)

  • Compound Description: 8-N3cGMP serves as a photoaffinity labeling agent specific for studying cGMP-binding sites in various proteins. []
  • Relevance: 8-N3cGMP is structurally similar to 8-azidoadenosine, with the key difference being the guanine base in 8-N3cGMP instead of adenine. This makes 8-N3cGMP suitable for studying cGMP-binding proteins. []

2',5'-Oligoadenylates (2-5A)

  • Compound Description: 2-5A are a series of oligonucleotides with a unique 2',5'-phosphodiester linkage. They are involved in the antiviral interferon response pathway, leading to the activation of RNase L. []
  • Relevance: While structurally distinct from 8-azidoadenosine, 2-5A research led to the development of 8-azido-substituted 2',5'-oligoadenylates, combining the biological activity of 2-5A with the photoaffinity labeling capabilities of the azido group. []

8-Aminoadenosine

  • Compound Description: 8-Aminoadenosine is a purine nucleoside similar in structure to adenosine but with an amino group (-NH2) at the 8 position instead of the azide group. []
  • Relevance: This compound is a derivative of 8-azidoadenosine, often formed as a product after the azide group undergoes photolysis and reacts with surrounding molecules. []

Adenylyl-(2′–5′)-Adenylyl-(2′–5′)-8-Azidoadenosine

  • Compound Description: This compound is a synthetic 2-5A analog with an 8-azidoadenosine moiety at the 3' end, enabling photoaffinity labeling of 2-5A binding proteins. []
  • Relevance: This compound combines the structural features of 8-azidoadenosine and 2-5A, allowing researchers to study the interaction of 2-5A with its target proteins, including RNase L. []
Overview

8-Azidoadenosine is a modified nucleoside that features an azido group at the 8-position of the adenosine molecule. This compound is notable for its utility in biochemical research, particularly in studies involving photoaffinity labeling and probing interactions within biological systems. The azido group serves as a photoreactive moiety, allowing for covalent attachment to biomolecules upon exposure to ultraviolet light.

Source

8-Azidoadenosine can be synthesized through various chemical methods, often starting from adenosine or its derivatives. It is not typically found in nature but is produced in laboratories for specific research applications.

Classification

8-Azidoadenosine belongs to the class of nucleoside analogs, which are compounds that mimic the structure of natural nucleosides. Its classification as a photoreactive compound makes it particularly valuable in molecular biology and biochemistry.

Synthesis Analysis

The synthesis of 8-azidoadenosine can be achieved through several methods:

  1. Bromination Method:
    • Starting with adenosine, selective bromination occurs at the C-8 position to form 8-bromoadenosine.
    • This intermediate is then treated with sodium azide to replace the bromine with an azido group, yielding 8-azidoadenosine. This method has been optimized for higher yields using different solvents and temperatures .
  2. Direct Conversion from 6,8-Dichloropurine:
    • An alternative synthesis route involves using 6,8-dichloropurine, where one chlorine atom is replaced by an azido group after forming a suitable intermediate .
  3. Micro-Synthesis Techniques:
    • Recent advancements in micro-synthesis have improved the efficiency and yield of producing 8-azidoadenosine from labeled precursors, which can be beneficial for radiolabeling studies .
Molecular Structure Analysis

The molecular structure of 8-azidoadenosine consists of a purine base (adenine) linked to a ribose sugar, with an azido group (-N₃) attached at the 8-position of the purine ring. The presence of this azido group significantly alters the compound's reactivity and allows it to participate in photochemical reactions.

Chemical Reactions Analysis

8-Azidoadenosine undergoes several significant chemical reactions:

  1. Photolysis: Upon exposure to ultraviolet light, the azido group can decompose to generate reactive nitrenes, which can form covalent bonds with nearby molecules, making it useful for cross-linking studies in proteins and nucleic acids .
  2. Reactivity with Amino Acids: The compound has been shown to react with various amino acids in enzymes, facilitating studies on enzyme mechanisms and interactions .
  3. Enzymatic Reactions: It acts as a phosphoryl acceptor in enzymatic processes, such as converting diphosphoglyceric acid to phosphoglycerate, highlighting its role in metabolic pathways .
Mechanism of Action

The mechanism by which 8-azidoadenosine exerts its effects primarily involves:

  1. Photoactivation: When irradiated with ultraviolet light, the azido group breaks down into reactive species that can covalently bond with adjacent biomolecules.
  2. Labeling and Probing: This property allows researchers to label specific sites on proteins or nucleic acids, facilitating studies on molecular interactions and dynamics within biological systems.
  3. Influencing Enzyme Activity: Modifications made using 8-azidoadenosine can alter enzyme activity and regulatory properties by affecting nucleotide binding sites .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light due to the azido group.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for nucleosides.

Relevant Data or Analyses

Characterization techniques such as thin-layer chromatography, ultraviolet spectroscopy, and nuclear magnetic resonance spectroscopy are commonly employed to analyze the purity and structure of 8-azidoadenosine .

Applications

The applications of 8-azidoadenosine span various fields:

  1. Biochemical Research: Used extensively for studying enzyme mechanisms and protein interactions through photoaffinity labeling.
  2. Drug Development: Investigated for potential therapeutic applications due to its ability to interact with biological macromolecules.
  3. Molecular Biology Techniques: Employed in techniques such as cross-linking experiments and probing RNA structures.
  4. Fluorescent Probes: Modified forms of 8-azidoadenosine are used as fluorescent probes for imaging and tracking biological processes in live cells .
Synthesis and Derivative Development of 8-Azidoadenosine

Synthetic Pathways for 8-Azidoadenosine Analogues

8-Azidoadenosine and its triphosphate analogue (8-N₃-ATP) are synthesized via diazotization-azidation of adenosine precursors. The primary route involves treating 8-bromoadenosine or 2',3'-O-protected adenosine derivatives with sodium azide in dimethylformamide (DMF) under reflux conditions (70–80°C), achieving yields of 70–85% [1] [6]. For 8-N₃-ATP, enzymatic phosphorylation using kinases or chemical phosphorylation with proton-stable reagents (e.g., carbodiimides) follows azide introduction. The 1978 synthesis of 8-azido-1,N⁶-etheno-ATP exemplifies this approach, where 1,N⁶-etheno-bridge formation precedes azidation, confirmed through thin-layer chromatography and spectroscopic validation (IR, UV, fluorescence) [1]. Modifications like arabinose or 2'-deoxyribose sugars require protecting-group strategies: 2',3'-O-isopropylidene adenosine is azidated before deprotection to yield 8-azido-2'-deoxyadenosine [7].

Table 1: Synthetic Methods for Key 8-Azidoadenosine Derivatives

CompoundPrecursorReaction ConditionsYield (%)Analytical Validation
8-Azidoadenosine8-BromoadenosineNaN₃, DMF, 80°C, 12h85¹H NMR, IR, UV-Vis
8-N₃-ATP8-AzidoadenosinePOCl₃ in trimethyl phosphate, then tributylammonium pyrophosphate60³¹P NMR, HPLC (≥95% purity)
8-Azido-2'-deoxyadenosine2',3'-O-Isopropylidene-8-bromoadenosineNaN₃, DMF, then deprotection78Mass spectrometry, fluorescence
8-Azido-1,N⁶-etheno-ATP1,N⁶-Etheno-ATPDiazotization/azidation70Fluorescence spectroscopy, TLC

Functionalization Strategies for 8-Azido-Modified Nucleotides

Functionalization leverages the azido group's reactivity in two key applications:

  • Photolabeling: UV irradiation (254–365 nm) of 8-N₃-ATP generates nitrenes that form covalent adducts with ATP-binding proteins. This method identified nucleotide-binding sites in mitochondrial ATPase and P-glycoprotein (Pgp). For Pgp, vanadate-induced trapping of 8-azido-[α-³²P]ADP created transition-state analogues without ATP hydrolysis, revealing equivalent affinity at N- and C-terminal ATP sites (Kd ≈ 0.5–2 μM) [4] [8].
  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) reactions enable bioconjugation. SPAAC with cyclooctynes (e.g., dibenzocyclooctyne, DBCO) occurs rapidly (t1/2 < 5 min) under physiological conditions. Applications include:
  • RNA labeling: 8-N₃-ATP incorporation into RNA via poly(A) polymerase, followed by DBCO-biotin/fluorophore conjugation for purification or imaging [3].
  • Live-cell imaging: Triazole adducts from 8-azidoadenosine and cyclooctynes exhibit intrinsic fluorescence, enabling MCF-7 cell tracking without extrinsic dyes [7].

Table 2: Functionalization Reactions of 8-Azidoadenosine Derivatives

Reaction TypeReagents/ConditionsApplication ExamplesKinetics/Outcome
PhotolabelingUV light (254 nm), 25°CCytochrome c oxidase inhibition; Pgp transition-state trappingCovalent bond formation in ≤30 sec
CuAACCu(I), alkyne-fluorophore, RTRNA-fluorophore conjugatesRequires catalyst; t1/2 ~1–2h
SPAAC (DBCO)DBCO-biotin, aqueous buffer, 25°CStreptavidin-based protein purificationQuantitative in ≤5 min; k = 0.11 M⁻¹s⁻¹
SPAAC (MFCO)Monofluorocyclooctyne-NHS ester, MeOHProtein crosslinking via NHS acylationComplete in 15 min

Comparative Analysis of Azido-Substituted Adenosine Derivatives

The bioactivity of 8-azido derivatives is governed by electronic effects and steric constraints:

  • Electronic Perturbations: The electron-withdrawing azido group reduces π-electron density at C8, lowering ATP-binding affinity in Kir6.2 potassium channels (Ki = 2.8 mM for 8-N₃-ATP vs. 172 μM for ATP). Similarly, 8-N₃-ATP inhibits rotavirus RNA polymerase with dose-dependent efficacy (IC₅₀ ≈ 50 μM), attributed to altered H-bonding at the active site [5] [10].
  • Steric Hindrance: The C8-azido group forces the ribose into a syn conformation, sterically blocking interactions with proteins requiring anti orientation. In cytochrome c, 8-N₃-ATP binding at Arg91 suppresses electron transfer to oxidase by 85–89% but only reduces reductase activity by 59%, indicating partner-specific steric interference [2].
  • Comparative Receptor Binding: Unlike receptor-targeted adenosine analogues (e.g., C2- or N⁶-substituted agonists), 8-azido derivatives show negligible affinity for purinergic receptors (A1, A2A) due to steric exclusion. However, 8-azido-cAMP derivatives act as covalent protein kinase A modifiers [6] [7].

Properties

CAS Number

4372-67-2

Product Name

8-Azidoadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H12N8O4

Molecular Weight

308.25 g/mol

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m1/s1

InChI Key

KYJLJOJCMUFWDY-UUOKFMHZSA-N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N

Synonyms

8-azidoadenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

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